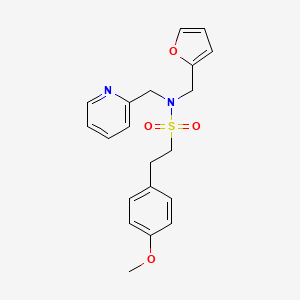![molecular formula C9H18ClN3O B2963477 1-[4-(azetidin-3-yl)piperazin-1-yl]ethan-1-one hydrochloride CAS No. 957127-69-4](/img/structure/B2963477.png)
1-[4-(azetidin-3-yl)piperazin-1-yl]ethan-1-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(azetidin-3-yl)piperazin-1-yl]ethan-1-one hydrochloride is a chemical compound with the molecular formula C9H18ClN3O and a molecular weight of 219.71 g/mol . It is known for its unique structure, which includes an azetidine ring and a piperazine ring, making it a compound of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of 1-[4-(azetidin-3-yl)piperazin-1-yl]ethan-1-one hydrochloride typically involves the reaction of azetidine derivatives with piperazine derivatives under specific conditions. One common method involves the use of azetidin-3-ylamine and piperazine in the presence of an appropriate solvent and catalyst . The reaction is usually carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity.
Analyse Chemischer Reaktionen
1-[4-(azetidin-3-yl)piperazin-1-yl]ethan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
1-[4-(azetidin-3-yl)piperazin-1-yl]ethan-1-one hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-[4-(azetidin-3-yl)piperazin-1-yl]ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine and piperazine rings allow it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity . This interaction can lead to a range of biological effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
1-[4-(azetidin-3-yl)piperazin-1-yl]ethan-1-one hydrochloride can be compared with other similar compounds, such as:
1-(3-(piperazin-1-yl)azetidin-1-yl)ethanone: This compound has a similar structure but lacks the hydrochloride group, which can affect its solubility and reactivity.
1-(4-(azetidin-3-yl)piperazin-1-yl)propan-1-one: This compound has a longer carbon chain, which can influence its physical and chemical properties.
Eigenschaften
IUPAC Name |
1-[4-(azetidin-3-yl)piperazin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O.ClH/c1-8(13)11-2-4-12(5-3-11)9-6-10-7-9;/h9-10H,2-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWBWLWUEWHJMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2CNC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Chloropyrazolo[1,5-a]quinazoline](/img/structure/B2963394.png)

![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2963399.png)
![N-cyclododecyl-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2963402.png)

![4-[(2R)-Oxiran-2-yl]oxane](/img/structure/B2963406.png)
![7-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one](/img/structure/B2963407.png)
![8-(tert-butyl)-N-(3-fluoro-4-methylphenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2963409.png)
![Methyl 4-{[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}benzoate](/img/structure/B2963410.png)



![6-methyl-4-oxo-N-(pyridin-4-ylmethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2963416.png)
![1-[2-(Naphthalen-2-yl)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B2963418.png)
